molecular formula C23H31N3O4S B3873407 N-({N'-[(2E)-3,3-DIMETHYLBUTAN-2-YLIDENE]HYDRAZINECARBONYL}METHYL)-4-ETHOXY-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE

N-({N'-[(2E)-3,3-DIMETHYLBUTAN-2-YLIDENE]HYDRAZINECARBONYL}METHYL)-4-ETHOXY-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE

Cat. No.: B3873407
M. Wt: 445.6 g/mol
InChI Key: DQIKRZYXSVDTFH-HKOYGPOVSA-N
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Description

N-({N’-[(2E)-3,3-DIMETHYLBUTAN-2-YLIDENE]HYDRAZINECARBONYL}METHYL)-4-ETHOXY-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE: This compound is characterized by its unique structure, which includes a hydrazinecarbonyl group, an ethoxy group, and a sulfonamide group attached to a benzene ring

Properties

IUPAC Name

N-[(E)-3,3-dimethylbutan-2-ylideneamino]-2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S/c1-7-30-20-12-14-21(15-13-20)31(28,29)26(19-10-8-17(2)9-11-19)16-22(27)25-24-18(3)23(4,5)6/h8-15H,7,16H2,1-6H3,(H,25,27)/b24-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIKRZYXSVDTFH-HKOYGPOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NN=C(C)C(C)(C)C)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N/N=C(\C)/C(C)(C)C)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-({N’-[(2E)-3,3-DIMETHYLBUTAN-2-YLIDENE]HYDRAZINECARBONYL}METHYL)-4-ETHOXY-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the hydrazinecarbonyl intermediate. This intermediate is then reacted with 3,3-dimethylbutan-2-one under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbonyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the sulfonamide group, converting it to the corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products:

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amines and other reduced products.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as an enzyme inhibitor or activator.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Applied in the formulation of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-({N’-[(2E)-3,3-DIMETHYLBUTAN-2-YLIDENE]HYDRAZINECARBONYL}METHYL)-4-ETHOXY-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including changes in cellular metabolism, gene expression, and protein function.

Comparison with Similar Compounds

  • N-({N’-[(2E)-3,3-DIMETHYLBUTAN-2-YLIDENE]HYDRAZINECARBONYL}METHYL)-4-METHOXY-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE
  • N-({N’-[(2E)-3,3-DIMETHYLBUTAN-2-YLIDENE]HYDRAZINECARBONYL}METHYL)-4-ETHOXY-N-(4-CHLOROPHENYL)BENZENE-1-SULFONAMIDE

Uniqueness: The unique combination of functional groups in N-({N’-[(2E)-3,3-DIMETHYLBUTAN-2-YLIDENE]HYDRAZINECARBONYL}METHYL)-4-ETHOXY-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE contributes to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({N'-[(2E)-3,3-DIMETHYLBUTAN-2-YLIDENE]HYDRAZINECARBONYL}METHYL)-4-ETHOXY-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-({N'-[(2E)-3,3-DIMETHYLBUTAN-2-YLIDENE]HYDRAZINECARBONYL}METHYL)-4-ETHOXY-N-(4-METHYLPHENYL)BENZENE-1-SULFONAMIDE

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